molecular formula C17H13N3OS2 B6576921 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide CAS No. 1170957-95-5

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide

Cat. No. B6576921
CAS RN: 1170957-95-5
M. Wt: 339.4 g/mol
InChI Key: XSQYBTURQKQFKC-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide, also known as SB-366791, is a synthetic molecule developed by GlaxoSmithKline and is currently being studied for its potential applications in the medical field. SB-366791 has been studied for its ability to modulate the activity of a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the norepinephrine transporter. Studies have shown that this molecule has a variety of effects on the body, including the modulation of behavior and mood, as well as the regulation of appetite and metabolism.

Scientific Research Applications

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide has been studied for its potential applications in the medical field. Studies have shown that this molecule has a variety of effects on the body, including the modulation of behavior and mood, as well as the regulation of appetite and metabolism. Studies have also suggested that this compound may be useful in the treatment of certain types of depression and anxiety, as well as in the treatment of certain types of addiction. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide is not yet fully understood. However, studies have suggested that this molecule acts as an agonist at the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the norepinephrine transporter. By activating these receptors, this compound is thought to modulate the activity of the brain, leading to changes in behavior and mood. In addition, this compound is thought to modulate the activity of various hormones, including cortisol, which is involved in the regulation of appetite and metabolism.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. Studies have suggested that this molecule can modulate the activity of various hormones, including cortisol, which is involved in the regulation of appetite and metabolism. In addition, this compound is thought to modulate the activity of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the norepinephrine transporter, leading to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide in laboratory experiments include its availability, its ease of synthesis, and its low cost. In addition, this compound is relatively stable and has a long shelf-life. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this molecule is not yet fully understood, and its effects on the body are still being studied. In addition, it is not yet known whether this compound has any long-term effects on the body.

Future Directions

Future research into N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide could focus on further elucidating its mechanism of action, as well as its effects on the body. In addition, further studies could be conducted to explore the potential applications of this molecule in the medical field, including its use as an anti-inflammatory agent, an anti-cancer agent, or a treatment for certain types of depression and anxiety. Furthermore, studies could be conducted to determine the long-term effects of this compound on the body, as well as to explore its potential use as a treatment for certain types of addiction. Finally, further research could be conducted to explore the potential use of this compound in other areas, such as in the development of new drugs or in the treatment of other diseases.

Synthesis Methods

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-3-benzothiazol-6-yl-2-methylsulfanyl-1H-indole-3-carboxylic acid with an alkyl halide in the presence of a base, such as potassium carbonate. This reaction produces an intermediate compound, which is then reacted with an amine to form the desired product. Other methods for synthesizing this compound involve the use of palladium catalysts, as well as other metal catalysts.

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-22-17-20-14-7-6-10(8-15(14)23-17)19-16(21)12-9-18-13-5-3-2-4-11(12)13/h2-9,18H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYBTURQKQFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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